Specific Scientific Field: Analytical Chemistry
Summary of the Application: 2-Furoyl chloride is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . This application is important in the analysis of these mixtures, which are commonly used in various industries.
Results or Outcomes: The outcomes of this application would be the successful characterization of the mixtures, which could provide valuable information about their composition and properties.
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 2-Furoyl chloride has been used as a chemical intermediate in the synthesis of various pharmaceuticals . Examples include mometasone furoate, fluticasone furoate, diloxanide furoate, Ceftiofur (Excenel), mirfentanil, quinfamide, and diclofurime .
The molecular structure of 2-Furoyl chloride (C5H3ClO2) features a furan ring with a carbonyl group (C=O) attached at the second carbon position and a chlorine atom (Cl) bonded to the carbonyl carbon [].
C4H3O3 (2-furoic acid) + SOCl2 -> C5H3ClO2 (2-furoyl chloride) + SO2 + HCl
For example, reacting 2-furoyl chloride with an alcohol (ROH) produces a furanoyl ester:
C5H3ClO2 (2-furoyl chloride) + ROH -> C5H3O(COR)O2 (furanoyl ester) + HCl
C5H3ClO2 (2-furoyl chloride) + H2O -> C4H3O3 (2-furoic acid) + HCl
2-Furoyl chloride itself does not have a specific biological mechanism of action. It serves as a precursor molecule for the synthesis of various pharmaceuticals, each with its unique mechanism of action.
2-Furoyl chloride is a corrosive and hazardous compound. It is essential to handle it with appropriate safety precautions:
Corrosive;Irritant